molecular formula C18H21ClN2O2 B10861296 SN40 hydrochloride

SN40 hydrochloride

Cat. No.: B10861296
M. Wt: 332.8 g/mol
InChI Key: SCVJDDMQQPCHCV-QJHJCNPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SN40 (hydrochloride) is a potent inhibitor of amino acid transport, specifically targeting amino acid transporters such as ASCT2 and EAATs. It has shown significant potential in cancer research due to its ability to inhibit the transport of amino acids necessary for cancer cell growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SN40 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and specific reaction temperatures to achieve the desired product .

Industrial Production Methods

Industrial production of SN40 (hydrochloride) would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This would include the use of high-efficiency reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

SN40 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .

Scientific Research Applications

SN40 (hydrochloride) has a wide range of scientific research applications:

Mechanism of Action

SN40 (hydrochloride) exerts its effects by inhibiting amino acid transporters such as ASCT2 and EAATs. These transporters are responsible for the uptake of amino acids into cells. By inhibiting these transporters, SN40 (hydrochloride) reduces the availability of essential amino acids, thereby inhibiting cell growth and proliferation. This mechanism is particularly effective in cancer cells, which have a high demand for amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

SN40 (hydrochloride) is unique due to its high potency and specificity for amino acid transporters. Its hydrochloride form enhances its solubility and stability, making it more suitable for research and potential therapeutic applications .

Properties

Molecular Formula

C18H21ClN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

(2S,4S)-4-[(4-phenylphenyl)methylamino]pyrrolidine-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C18H20N2O2.ClH/c21-18(22)17-10-16(12-20-17)19-11-13-6-8-15(9-7-13)14-4-2-1-3-5-14;/h1-9,16-17,19-20H,10-12H2,(H,21,22);1H/t16-,17-;/m0./s1

InChI Key

SCVJDDMQQPCHCV-QJHJCNPRSA-N

Isomeric SMILES

C1[C@@H](CN[C@@H]1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Canonical SMILES

C1C(CNC1C(=O)O)NCC2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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